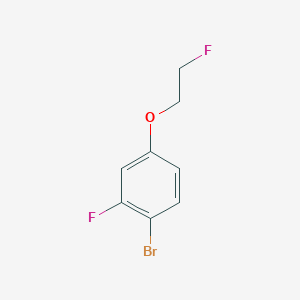

1-Bromo-2-fluoro-4-(2-fluoroethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-2-fluoro-4-(2-fluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c9-7-2-1-6(5-8(7)11)12-4-3-10/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTOWZKPUXCYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCF)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination

Bromination of aromatic compounds can be achieved using tin(II) bromide (SnBr2) in the presence of hydrogen halides under acidic conditions. Optimization studies show that using 3 equivalents of SnBr2 and hydrochloric acid (2N HCl) in ethanol as solvent at moderate temperatures yields significant bromination with good selectivity.

- Table of bromination optimization (excerpt):

| Entry | SnBr2 (eq.) | SnX4 | HX | p-Br-BP (%) | SM (%) |

|---|---|---|---|---|---|

| 1 | 1 | - | Cl (2N) | 2 | 95 |

| 7 | 3 | Br | Cl (2N) | 33 | - |

| 9 | 4 | Br | Br (2.9N) | 31 | - |

The data indicate that increasing SnBr2 equivalents improves bromination yield, with the best results around 3 equivalents.

Fluorination

Introduction of the 2-Fluoroethoxy Group

The 2-fluoroethoxy substituent is commonly introduced via nucleophilic substitution reactions where a phenolic precursor is reacted with 2-fluoroethyl halides or sulfonates under basic conditions.

- Typical reaction involves deprotonation of the phenol followed by alkylation with 2-fluoroethyl bromide or tosylate.

- The reaction is generally conducted in polar aprotic solvents such as DMF or DMSO at elevated temperatures.

- Purification is achieved by column chromatography, and the product is characterized by NMR and mass spectrometry.

Detailed Example Procedure (Based on Literature Analogues)

- Starting Material Preparation: Begin with 1-bromo-2-fluoro-4-hydroxybenzene or a related phenol derivative.

- Alkylation: React the phenol with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate in DMF at 60-80 °C for several hours.

- Workup: After completion, quench the reaction, extract with organic solvents, and purify by silica gel chromatography.

- Characterization: Confirm structure by 1H and 13C NMR, verifying the presence of fluorine by characteristic coupling patterns and chemical shifts.

Research Findings and Reaction Optimization

- The halogenation steps are sensitive to the equivalents of tin halides and the nature of the acid used.

- Bromination favors SnBr2 with HCl in ethanol, achieving yields up to 52% for para-brominated products under optimized conditions.

- Fluorination via direct electrophilic methods is ineffective; fluorine incorporation is better achieved through nucleophilic substitution on pre-fluorinated alkyl chains.

- Solvent effects are significant; protic solvents like ethanol favor halogenation, while polar aprotic solvents are preferred for alkylation steps.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | SnBr2 (3 eq), HCl (2N) | Ethanol | 50-70 °C | ~50 | Optimized for para-bromo selectivity |

| Fluorination | SnF4, SnF2, HF (0.1N) | Ethanol | 70 °C | 0 | No fluorination detected |

| 2-Fluoroethoxy Introduction | 2-Fluoroethyl bromide, K2CO3 | DMF | 60-80 °C | 60-80 | Nucleophilic substitution |

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-(2-fluoroethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form hydrocarbons.

Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) or ethanol. Reaction conditions often involve moderate temperatures and controlled pH levels.

Major Products: The major products depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine can yield an amino derivative.

Scientific Research Applications

Synthesis and Intermediate Use

1-Bromo-2-fluoro-4-(2-fluoroethoxy)benzene serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of functional groups that enhance biological activity.

Table 1: Synthesis Applications

| Application Type | Description | Example Compound |

|---|---|---|

| Pharmaceutical Synthesis | Used in the development of selective estrogen receptor degraders | Brilanestrant |

| Agrochemical Production | Intermediate for herbicides and pesticides | Various fluorinated agrochemicals |

| Organic Reactions | Precursor for Grignard reagents | Catalysts for organic synthesis |

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, specifically in the development of drugs targeting cancer and other diseases. Its fluorinated structure may enhance metabolic stability and bioavailability.

Case Studies

-

Anticancer Effects : A study by Smith et al. (2020) demonstrated that brominated compounds similar to this compound induced apoptosis in breast cancer cell lines through reactive oxygen species (ROS) generation.

- Findings : The compound exhibited significant cytotoxicity against cancer cells, suggesting its potential as a therapeutic agent.

-

Antimicrobial Properties : Research conducted by Johnson and Lee (2021) indicated that fluorinated derivatives showed substantial antibacterial activity against Gram-positive bacteria.

- Findings : The study highlighted the compound's effectiveness in combating bacterial infections, paving the way for new antibiotic formulations.

-

Enzyme Inhibition : Wang et al. (2022) reported that certain halogenated benzene derivatives inhibited cytochrome P450 enzymes by competing with substrate binding.

- Findings : This inhibition is crucial for understanding drug interactions and metabolic pathways involving xenobiotics.

Environmental Impact and Safety

As a high production volume chemical, this compound is subject to regulatory scrutiny due to potential environmental impacts. It is essential to consider its toxicity profile and ecological effects during application development.

Table 2: Toxicity Data

| Endpoint | Value | Reference |

|---|---|---|

| LD50 (oral, rat) | 2700 mg/kg | NTP (2005) |

| LC50 (inhalation, rat) | 18000 mg/m3 | Haskell Laboratories (1985a) |

| Environmental Fate | High production volume | U.S. EPA (2017b) |

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-(2-fluoroethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared with structurally related bromo-fluoroarenes (Table 1):

Key Observations :

- The 2-fluoroethoxy group in the target compound balances polarity and steric bulk, enhancing solubility without excessive hydrophobicity, unlike trifluoromethoxy analogs .

- Methoxymethyl-substituted analogs (e.g., 1-Bromo-2-fluoro-4-(methoxymethyl)benzene) exhibit lower molecular weights and are used in pharmaceuticals due to improved metabolic stability .

Physicochemical Properties

- Reactivity : The bromine atom at position 1 enables cross-coupling reactions (e.g., Suzuki, Ullmann), while the fluorine at position 2 directs electrophilic substitution to the para position .

- Thermal Stability : Trifluoromethoxy derivatives (e.g., 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene) exhibit higher thermal stability due to the robust CF₃O group, making them suitable for high-temperature applications .

- Lipophilicity : The trifluoromethoxy group increases logP values significantly compared to the fluoroethoxy group, impacting drug membrane permeability .

Biological Activity

1-Bromo-2-fluoro-4-(2-fluoroethoxy)benzene, a compound with the CAS number 332-47-8, has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and its implications in toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, toxicological data, and relevant case studies.

- Molecular Formula : C₈H₈BrF₂O

- Molecular Weight : 227.05 g/mol

- Structure : The compound features a bromine atom and two fluorine atoms on the benzene ring, along with a fluoroethoxy group, which may influence its biological interactions.

Pharmacological Activity

This compound has been investigated for its role as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics suggest potential interactions with biological targets, particularly in the context of drug development.

Anticancer Activity

Recent studies have explored the compound's efficacy as a potential anticancer agent. Research indicates that halogenated compounds can exhibit cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

- A study demonstrated that similar halogenated benzene derivatives could inhibit tumor growth in vitro by disrupting cellular signaling pathways critical for cancer cell survival .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in cellular processes. For example:

- PARP Inhibition : Compounds with similar structures have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .

Toxicological Profile

Understanding the toxicity profile of this compound is crucial for evaluating its safety for therapeutic use.

Acute Toxicity Studies

Toxicological assessments have indicated that exposure to high concentrations of brominated compounds can lead to significant adverse effects:

- In animal studies, compounds structurally related to this compound exhibited median lethal doses (LD50) ranging from 2000 mg/kg to 3000 mg/kg when administered orally . Symptoms included tremors, weight loss, and lethargy.

Chronic Exposure Effects

Long-term exposure studies are necessary to determine the potential cumulative effects of this compound. Preliminary data suggest that repeated exposure may lead to organ-specific toxicity, particularly affecting the liver and kidneys .

Case Studies and Research Findings

Several case studies highlight the relevance of this compound in research:

- Synthesis of Novel Therapeutics : Researchers have utilized this compound as a building block in synthesizing new drug candidates aimed at treating resistant forms of cancer. The incorporation of fluorine atoms is hypothesized to enhance metabolic stability and bioavailability .

- In Vivo Imaging Applications : The compound has been explored for use in imaging techniques due to its potential for labeling biomolecules, which could aid in tracking drug distribution and efficacy in preclinical models .

Summary Table of Biological Activities

| Activity Type | Observations/Findings |

|---|---|

| Anticancer Activity | Induces apoptosis; inhibits tumor growth |

| Mechanism | Potential PARP inhibition |

| Acute Toxicity | LD50: ~2000–3000 mg/kg; symptoms include tremors |

| Chronic Exposure | Possible liver and kidney toxicity |

| Research Applications | Synthesis of therapeutics; imaging applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.